molecular formula C12H14N2O5S B1375886 Acetic acid, cyano[[[(4-methylphenyl)sulfonyl]oxy]amino]-, ethyl ester CAS No. 91158-65-5

Acetic acid, cyano[[[(4-methylphenyl)sulfonyl]oxy]amino]-, ethyl ester

Cat. No.: B1375886
CAS No.: 91158-65-5
M. Wt: 298.32 g/mol
InChI Key: QRZXTKMAOUDRDU-UHFFFAOYSA-N
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Description

Acetic acid, cyano[[[(4-methylphenyl)sulfonyl]oxy]amino]-, ethyl ester is a useful research compound. Its molecular formula is C12H14N2O5S and its molecular weight is 298.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Acetic acid, cyano[[[(4-methylphenyl)sulfonyl]oxy]amino]-, ethyl ester, also known by its CAS number 91158-65-5, is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including anti-inflammatory, antibacterial, antifungal, and other pharmacological effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

  • Chemical Formula : C₁₂H₁₂N₂O₅S
  • Molecular Weight : 296.299 g/mol
  • IUPAC Name : Ethyl 2-cyano-2-(4-methylphenyl)sulfonyloxyiminoacetate

The compound features a sulfonamide group that is known for its biological activity, particularly in drug development.

Anti-inflammatory Activity

Research indicates that compounds similar to acetic acid derivatives exhibit notable anti-inflammatory properties. For instance, studies have shown that certain analogs can significantly inhibit inflammatory responses by modulating cytokine release and reducing edema formation.

  • Case Study : A study reported the anti-inflammatory action of related compounds with IC₅₀ values ranging from 34.1 μg/mL to 60.56 μg/mL, demonstrating their potential as therapeutic agents against conditions like arthritis and other inflammatory diseases .

Antibacterial Activity

The antibacterial efficacy of acetic acid derivatives has been explored in various studies. The presence of the cyano and sulfonamide groups enhances their interaction with bacterial cell membranes.

  • Research Findings : In vitro assays have demonstrated that certain derivatives exhibit significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Antifungal Activity

Compounds with similar structural motifs have shown promising antifungal activity.

  • Mechanism of Action : The antifungal properties are attributed to the disruption of fungal cell wall synthesis and function. For example, a related compound was effective against Candida species by inhibiting hyphal formation and disrupting membrane integrity .

Cytotoxicity and Safety Profile

While evaluating the therapeutic potential of acetic acid derivatives, it is crucial to assess their cytotoxicity.

  • Study Results : Toxicity assessments on human erythrocytes and zebrafish embryos indicated that certain compounds did not exhibit significant cytotoxic effects, suggesting a favorable safety profile for further development .

Comparative Biological Activity Table

Biological ActivityCompoundIC₅₀ / MIC ValuesReference
Anti-inflammatoryAcetic Acid Derivative34.1 μg/mL
AntibacterialAcetic Acid DerivativeMIC = 16 μg/mL
AntifungalAcetic Acid DerivativeEffective against Candida spp.
CytotoxicityAcetic Acid DerivativeNon-toxic to human erythrocytes

Properties

IUPAC Name

ethyl 2-cyano-2-[(4-methylphenyl)sulfonyloxyamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5S/c1-3-18-12(15)11(8-13)14-19-20(16,17)10-6-4-9(2)5-7-10/h4-7,11,14H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRZXTKMAOUDRDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)NOS(=O)(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40757021
Record name Ethyl N-[(4-methylbenzene-1-sulfonyl)oxy]-3-nitriloalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40757021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91158-65-5
Record name Ethyl N-[(4-methylbenzene-1-sulfonyl)oxy]-3-nitriloalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40757021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Acetic acid, cyano[[[(4-methylphenyl)sulfonyl]oxy]amino]-, ethyl ester
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Acetic acid, cyano[[[(4-methylphenyl)sulfonyl]oxy]amino]-, ethyl ester
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Acetic acid, cyano[[[(4-methylphenyl)sulfonyl]oxy]amino]-, ethyl ester
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Acetic acid, cyano[[[(4-methylphenyl)sulfonyl]oxy]amino]-, ethyl ester
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Acetic acid, cyano[[[(4-methylphenyl)sulfonyl]oxy]amino]-, ethyl ester

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